Cas no 944670-59-1 ((4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol)

(4-tert-Butylphenyl)-(5-methylfuran-2-yl)methanol is a chiral secondary alcohol featuring both aromatic and heterocyclic moieties, making it a versatile intermediate in organic synthesis. The tert-butyl group enhances steric bulk, influencing reactivity and selectivity in catalytic processes, while the furan ring contributes to its potential as a precursor in pharmaceutical and agrochemical applications. Its structural properties allow for functionalization at multiple sites, enabling the synthesis of complex molecules. The compound’s stability under standard conditions and compatibility with common reagents further enhance its utility in fine chemical and materials research. Its defined stereochemistry also makes it valuable for asymmetric synthesis studies.
(4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol structure
944670-59-1 structure
商品名:(4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol
CAS番号:944670-59-1
MF:C16H20O2
メガワット:244.328804969788
MDL:MFCD07775347
CID:5229616

(4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol 化学的及び物理的性質

名前と識別子

    • (4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol
    • (4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol
    • 2-Furanmethanol, α-[4-(1,1-dimethylethyl)phenyl]-5-methyl-
    • MDL: MFCD07775347
    • インチ: 1S/C16H20O2/c1-11-5-10-14(18-11)15(17)12-6-8-13(9-7-12)16(2,3)4/h5-10,15,17H,1-4H3
    • InChIKey: ARAVJECZPAYQBY-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=C(C(C)(C)C)C=C1)(C1=CC=C(C)O1)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 3

(4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A580551-1g
(4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol
944670-59-1 97%
1g
$441.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1649102-5g
(4-(Tert-butyl)-5-methylfuran-2-yl)(phenyl)methanol
944670-59-1 98%
5g
¥14767.00 2024-04-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD510280-1g
(4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol
944670-59-1 97%
1g
¥3031.0 2024-04-17
abcr
AB428893-5 g
4-tert-Butylphenyl-(5-methyl-2-furyl)methanol
944670-59-1
5g
€1,373.40 2023-07-18
abcr
AB428893-5g
4-tert-Butylphenyl-(5-methyl-2-furyl)methanol
944670-59-1
5g
€1373.40 2023-09-04
abcr
AB428893-1g
4-tert-Butylphenyl-(5-methyl-2-furyl)methanol; .
944670-59-1
1g
€1621.70 2025-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1649102-1g
(4-(Tert-butyl)-5-methylfuran-2-yl)(phenyl)methanol
944670-59-1 98%
1g
¥6409.00 2024-04-24
Chemenu
CM530500-1g
(4-(tert-Butyl)-5-methylfuran-2-yl)(phenyl)methanol
944670-59-1 97%
1g
$437 2024-07-19
abcr
AB428893-1 g
4-tert-Butylphenyl-(5-methyl-2-furyl)methanol
944670-59-1
1 g
€594.40 2023-07-18

(4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol 関連文献

(4-tert-butylphenyl)-(5-methylfuran-2-yl)methanolに関する追加情報

Introduction to (4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol and Its Applications in Modern Chemical Biology

(4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol, with the CAS number 944670-59-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This compound, featuring a combination of a 4-tert-butylphenyl group and a 5-methylfuran-2-yl moiety, exhibits intriguing chemical behavior that makes it a valuable candidate for various biochemical and pharmaceutical research endeavors.

The structural composition of (4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol imparts upon it distinct physicochemical properties, including solubility, stability, and reactivity, which are critical factors in its utility across multiple domains. The presence of the 4-tert-butylphenyl group enhances the compound's lipophilicity, making it more soluble in organic solvents, while the 5-methylfuran-2-yl part contributes to its ability to interact with biological molecules. These characteristics have positioned this compound as a promising scaffold for drug discovery and molecular recognition studies.

In recent years, the field of chemical biology has seen remarkable advancements in the development of novel compounds for therapeutic applications. (4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol has been explored in several research studies for its potential role in modulating biological pathways. Its unique structure allows it to serve as a key intermediate in the synthesis of more complex molecules, which can then be evaluated for their pharmacological effects. For instance, researchers have investigated its derivatives as candidates for treating neurological disorders, inflammation, and other metabolic conditions.

The synthesis of (4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition metal-mediated transformations, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the sophistication of modern chemical synthesis techniques.

The compound's biological activity has been a focal point of numerous investigations. Studies have shown that derivatives of (4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol exhibit inhibitory effects on certain enzymes and receptors, which are implicated in various diseases. For example, modifications to the phenolic hydroxyl group have been found to enhance binding affinity to specific targets, leading to improved therapeutic efficacy. Such findings underscore the importance of structure-activity relationships in optimizing drug candidates.

The application of computational chemistry and molecular modeling has further advanced the understanding of (4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol's interactions with biological systems. These tools have enabled researchers to predict binding modes and assess potential side effects before conducting experimental validations. This integration of computational methods with traditional wet chemistry approaches has accelerated the discovery process and reduced costs associated with hit identification and lead optimization.

In addition to its pharmaceutical potential, (4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol has found utility in materials science. Its ability to form stable complexes with other molecules makes it a suitable candidate for developing novel materials with tailored properties. For instance, researchers have explored its use in creating luminescent materials and sensors that can detect specific analytes based on their interactions with this compound.

The future prospects of (4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol are vast and multifaceted. Ongoing research aims to expand its applications by exploring new synthetic pathways and evaluating its efficacy in preclinical models. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the development of next-generation therapeutics and advanced materials.

In conclusion, (4-tert-butylphenyl)-(5-methylfuran-2-yl)methanol stands as a testament to the ingenuity of modern chemical biology research. Its unique structure, coupled with its versatile applications, makes it a cornerstone compound in both academic and industrial settings. As scientific understanding continues to evolve, this compound is poised to play an increasingly pivotal role in shaping the future of medicine and materials science.

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